N-[4-[[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]acetamide
Description
N-[4-[[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]acetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines
Properties
IUPAC Name |
N-[4-[[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-12(25)23-14-7-5-13(6-8-14)9-19-16-15-10-22-24(18(2,3)4)17(15)21-11-20-16/h5-8,10-11H,9H2,1-4H3,(H,23,25)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKMONPSXHXDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-[4-[[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-[4-[[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[4-[[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Uniqueness: N-[4-[[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]acetamide stands out due to its specific structural features, such as the presence of the tert-butyl group and the acetamide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
